molecular formula C21H19BrN4O3S B307819 1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307819
M. Wt: 487.4 g/mol
InChI Key: LDAMIDLONCVWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a methylthio group, and a propionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the methoxyphenyl ring.

    Thioether Formation: Introduction of the methylthio group.

    Cyclization: Formation of the triazino-benzoxazepine core structure.

    Acylation: Introduction of the propionyl group.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of substituted derivatives.

Scientific Research Applications

1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-acetyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-butyryl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

The uniqueness of 1-[6-(2-BROMO-5-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propionyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different acyl groups.

Properties

Molecular Formula

C21H19BrN4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

1-[6-(2-bromo-5-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C21H19BrN4O3S/c1-4-17(27)26-16-8-6-5-7-13(16)18-19(23-21(30-3)25-24-18)29-20(26)14-11-12(28-2)9-10-15(14)22/h5-11,20H,4H2,1-3H3

InChI Key

LDAMIDLONCVWEY-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)OC)Br

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)OC)Br

Origin of Product

United States

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